1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for Schiff base compounds. The Chemical Abstracts Service registry number for this compound is 184289-47-2, providing a unique identifier for this specific molecular structure. The molecular formula is established as C₁₇H₁₁Cl₂NO, with a calculated molecular weight of 316.2 grams per mole.
The preferred International Union of Pure and Applied Chemistry name for this compound is 1-[(2,4-dichlorophenyl)iminomethyl]naphthalen-2-ol. Alternative systematic names documented in chemical databases include this compound and 1-(((2,4-Dichlorophenyl)imino)methyl)naphthalen-2-ol. These naming variations reflect different approaches to describing the imine linkage and the hydroxyl substitution pattern on the naphthalene ring system.
The compound is characterized by several key structural identifiers that facilitate its recognition and classification. The Simplified Molecular-Input Line-Entry System representation is recorded as OC1=CC=C2C=CC=CC2=C1/C=N/C3=CC=C(Cl)C=C3Cl. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C17H11Cl2NO/c18-12-6-7-16(15(19)9-12)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H.
Molecular Geometry and Stereoelectronic Features
The molecular geometry of this compound exhibits distinctive three-dimensional characteristics that significantly influence its chemical behavior and physical properties. Crystal structure analysis reveals that the compound adopts a non-planar conformation with a dihedral angle of 28.88 degrees between the planes of the naphthalene ring system and the benzene ring. This angular relationship between the aromatic systems is a critical structural feature that affects the compound's electronic properties and intermolecular interactions.
The main conformational flexibility in the molecule occurs about the nitrogen-carbon bond connecting the imine group to the dichlorophenyl ring, as evidenced by the C=N—C—C torsion angle of 31.0 degrees. This twist represents the primary source of molecular distortion from planarity and contributes to the compound's overall three-dimensional shape. The non-planar arrangement reduces potential steric interactions between the bulky aromatic ring systems while maintaining conjugation through the imine linkage.
Stereoelectronic analysis reveals the presence of a significant intramolecular hydrogen bond between the hydroxyl group and the imine nitrogen atom, which generates an S(6) ring motif. This internal hydrogen bonding interaction stabilizes the molecular conformation and influences the electronic distribution throughout the conjugated system. The oxygen-nitrogen distance in this hydrogen bond measures approximately 2.626 Angstroms, with an O—H···N angle of 152 degrees, indicating a strong and geometrically favorable interaction.
The computed molecular properties provide additional insight into the stereoelectronic characteristics of the compound. The XLogP3-AA value of 5.4 indicates high lipophilicity, while the compound exhibits one hydrogen bond donor and two hydrogen bond acceptors. The rotatable bond count of two reflects the limited conformational flexibility around the imine linkage and the phenyl-naphthalene connection. These parameters collectively define the compound's potential for molecular recognition and interaction with biological or synthetic targets.
Tautomeric Equilibria: Enol-Imine vs. Keto-Amine Forms
The tautomeric behavior of this compound represents one of its most fascinating chemical properties, involving equilibrium between enol-imine and keto-amine forms. Schiff bases derived from 2-hydroxy-1-naphthaldehyde characteristically exhibit this type of tautomerism, where the phenolic hydrogen can migrate to the imine nitrogen, resulting in a quinoid keto-amine structure. This tautomeric equilibrium is fundamental to understanding the compound's chemical reactivity and spectroscopic properties.
Nuclear magnetic resonance spectroscopy studies of related naphthol Schiff bases have demonstrated that the enol-imine tautomer typically predominates in both solid and solution phases. For derivatives of 2-hydroxy-1-naphthaldehyde, the NH tautomers (enol-imine forms) have been found to be dominant in both phases, indicating the thermodynamic stability of this configuration. The preference for the enol-imine form is attributed to the stabilization provided by the intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom.
The tautomeric equilibrium is influenced by several factors, including solvent polarity, temperature, and the electronic effects of substituents on both aromatic rings. Polar solvents generally shift the equilibrium toward the quinone form, as demonstrated in studies where the tautomerization constant increased from 0.20 in cyclohexane to 1.49 in ethanol for related compounds. Both electron-donating and electron-withdrawing substituents can affect the equilibrium position, with the dichlorophenyl substitution pattern in this compound likely influencing the tautomeric preference through electronic effects.
The geometric requirements for efficient intramolecular hydrogen bonding play a crucial role in stabilizing the enol-imine tautomer. The S(6) ring formation through O—H···N hydrogen bonding creates a thermodynamically favorable arrangement that promotes the enol-imine form. This internal hydrogen bond effectively pre-organizes the molecule in a conformation that favors proton retention on the oxygen atom rather than migration to the nitrogen center.
| Tautomer Type | Characteristic Features | Stability Factors |
|---|---|---|
| Enol-Imine | O—H···N hydrogen bond, S(6) ring | Intramolecular stabilization, aromatic character |
| Keto-Amine | N—H···O arrangement, quinoid structure | Polar solvent stabilization, charge separation |
Comparative Analysis with Ortho/Meta-Substituted Analogues
Comparative structural analysis of this compound with its regioisomeric analogues reveals significant differences in molecular geometry, tautomeric behavior, and intermolecular interactions. The 2,4-dichlorophenyl substitution pattern creates a unique electronic environment that distinguishes this compound from other halogenated analogues, particularly the 2,3-dichlorophenyl and 3,4-dichlorophenyl isomers.
The 2,3-dichlorophenyl analogue, with Chemical Abstracts Service number 199788-18-6, shares the same molecular formula C₁₇H₁₁Cl₂NO but exhibits different conformational preferences due to the altered chlorine substitution pattern. The repositioning of one chlorine atom from the para to meta position relative to the imine linkage affects both the electronic distribution and the steric environment around the reactive center. This structural modification influences the compound's crystal packing behavior and intermolecular hydrogen bonding patterns.
Crystal structure studies of the 3,4-dichlorophenyl derivative demonstrate how substitution pattern affects molecular geometry and intermolecular interactions. The dihedral angle between aromatic rings and the strength of intramolecular hydrogen bonding vary systematically with the chlorine substitution pattern. These variations reflect the competing influences of electronic effects and steric interactions in determining the preferred molecular conformations.
The comparative analysis extends to related halogenated analogues, where single chlorine substitution or alternative halogen atoms create different electronic environments. Studies of related compounds such as N-(3-chlorophenyl)-2-hydroxy-1-naphthaldimine and N-(3,5-dichlorophenyl)naphthaldimine provide insight into how substitution pattern affects tautomeric equilibria and crystal packing behavior. The systematic variation in these properties demonstrates the sensitive dependence of Schiff base chemistry on precise substitution patterns.
Electronic effects of different halogen substitution patterns manifest in measurable changes in spectroscopic properties and chemical reactivity. The 2,4-dichlorophenyl pattern provides a specific combination of inductive and mesomeric effects that influence both the electron density at the imine nitrogen and the acidity of the phenolic hydroxyl group. These electronic modifications affect the compound's behavior in coordination chemistry, where it can serve as a ligand for metal complexation.
| Compound | Substitution Pattern | Chemical Abstracts Service Number | Key Structural Differences |
|---|---|---|---|
| Primary Compound | 2,4-Dichlorophenyl | 184289-47-2 | Reference structure |
| Analogue 1 | 2,3-Dichlorophenyl | 199788-18-6 | Meta vs. para chlorine positioning |
| Analogue 2 | 3,4-Dichlorophenyl | - | Adjacent chlorine atoms |
| Related Compound | 3-Chlorophenyl | - | Single chlorine substitution |
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)iminomethyl]naphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c18-12-6-7-16(15(19)9-12)20-10-14-13-4-2-1-3-11(13)5-8-17(14)21/h1-10,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRUHQDIVVUTJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=C(C=C(C=C3)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reflux Condensation in Ethanolic Medium
Procedure:
-
Reactants: Equimolar quantities of 2-hydroxy-1-naphthaldehyde (1.72 g, 0.01 mol) and 2,4-dichloroaniline (1.62 g, 0.01 mol) are dissolved in 50 mL of absolute ethanol.
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Catalyst: 1–2 drops of glacial acetic acid are added to protonate the amine, enhancing nucleophilicity.
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Reaction Conditions: The mixture is refluxed at 78°C for 4–6 hours under inert atmosphere (N₂/Ar).
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Workup: The solution is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum.
Characterization Data:
Solvent-Free Mechanochemical Synthesis
Procedure:
-
Reactants: 2-Hydroxy-1-naphthaldehyde (0.01 mol) and 2,4-dichloroaniline (0.01 mol) are ground in a mortar with a catalytic amount of p-toluenesulfonic acid (PTSA, 0.1 eq).
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Reaction Conditions: The mixture is heated at 60°C for 1 hour using a ball mill.
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Workup: The crude product is recrystallized from ethanol.
Advantages:
-
Eliminates volatile organic solvents.
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Reduces reaction time from hours to minutes.
Microwave-Assisted Synthesis
Procedure:
-
Reactants: Equimolar amounts of aldehyde and amine are mixed in 20 mL of methanol.
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Catalyst: 0.5 mL of concentrated HCl.
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Reaction Conditions: Irradiated in a microwave reactor at 100°C (300 W) for 15 minutes.
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Workup: The product is filtered and recrystallized.
Benefits:
-
10-fold reduction in reaction time compared to conventional reflux.
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Higher purity due to controlled heating.
Optimization of Reaction Parameters
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 78 | 6 | 75 |
| PTSA | Solvent-free | 60 | 1 | 85 |
| HCl | Methanol | 100 (microwave) | 0.25 | 90 |
Key Observations:
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 75 | 98 |
| Methanol | 32.7 | 88 | 99 |
| Toluene | 2.4 | 40 | 85 |
Insights:
-
Polar protic solvents (e.g., methanol) stabilize the transition state via hydrogen bonding.
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Nonpolar solvents (e.g., toluene) result in lower yields due to poor reactant solubility.
Purification and Characterization
Recrystallization Techniques
Spectroscopic Confirmation
Challenges and Limitations
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Isomerization Risk: Prolonged heating may cause E/Z isomerization of the imine bond.
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Moisture Sensitivity: The Schiff base is hygroscopic, requiring anhydrous conditions during storage.
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Byproduct Formation: Over-condensation may yield oligomeric species, necessitating careful stoichiometric control.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Differences
- Chlorine Substitution: The 2,4-dichloro substitution in the target compound increases lipophilicity compared to monosubstituted analogs (e.g., 1-{[(4-chlorophenyl)imino]methyl}-2-naphthol), enhancing membrane permeability and bioactivity .
- Nitro vs. Methoxy Groups: The nitro group in 1-{[(4-Nitrophenyl)imino]methyl}-2-naphthol introduces strong electron-withdrawing effects, making it more reactive in redox reactions. In contrast, the methoxy group in 1-{[(4-Methoxyphenyl)imino]methyl}-2-naphthol acts as an electron donor, stabilizing the molecule .
- Hydroxyl Substitution : The 2-hydroxyphenyl analog exhibits higher aqueous solubility due to the polar hydroxyl group, which also facilitates hydrogen bonding in biological systems .
Bioactivity Profiles
- Antimicrobial Activity: The dichlorophenyl derivatives (2,4- and 3,4-dichloro) show superior antimicrobial activity compared to non-halogenated analogs, likely due to enhanced interaction with microbial enzymes .
- Antioxidant Capacity : The target compound’s dichlorophenyl group may scavenge free radicals more effectively than the methoxy or nitro-substituted analogs .
Key Research Findings
- Crystal Packing : The 2,4-dichloro derivative forms dimers via O–H⋯N interactions, whereas the 3,4-dichloro isomer exhibits a dihedral angle of 29.00° between naphthol and phenyl planes, affecting its stacking behavior .
- Thermal Stability : Methoxy-substituted analogs demonstrate higher melting points (~375 K) compared to hydroxylated derivatives, which degrade at lower temperatures .
Biological Activity
1-{[(2,4-Dichlorophenyl)imino]methyl}-2-naphthol is a Schiff base compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and antioxidant properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C₁₇H₁₁Cl₂N₁O and a molecular weight of approximately 316.18 g/mol. Its structure features a naphthol moiety linked to an imine functional group derived from 2,4-dichloroaniline. The polar surface area is measured at 32.59 Ų, which influences its solubility and reactivity in biological systems.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits significant antimicrobial activity . Its efficacy has been tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Bacillus cereus, as well as fungi like Candida albicans and Trichophyton rubrum. The results demonstrate that the compound effectively inhibits the growth of these pathogens, suggesting its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Inhibition |
| Staphylococcus aureus | Inhibition |
| Bacillus cereus | Inhibition |
| Candida albicans | Inhibition |
| Trichophyton rubrum | Inhibition |
Antioxidant Properties
In addition to its antimicrobial properties, this compound has shown promising antioxidant activity . Studies suggest that it can scavenge free radicals and reduce oxidative stress in biological systems. This property may be attributed to the presence of hydroxyl groups in its structure, which are known for their ability to donate electrons and neutralize free radicals .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the imine functional group plays a crucial role in binding to biological macromolecules, such as proteins or nucleic acids. This interaction could lead to alterations in cellular processes or signaling pathways that contribute to its antimicrobial and antioxidant effects .
Case Studies
Several case studies have explored the applications of this compound in various fields:
- Pharmacological Studies : Research has indicated that derivatives of this compound may enhance cellular permeability, potentially improving drug delivery systems.
- Coordination Chemistry : The compound's ability to form complexes with metal ions has been investigated for its implications in medicinal chemistry.
- Anticancer Research : Some studies have begun to explore its cytotoxic effects on cancer cell lines, showing promise for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
